molecular formula C12H17O8- B14231922 3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate CAS No. 494787-05-2

3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate

Cat. No.: B14231922
CAS No.: 494787-05-2
M. Wt: 289.26 g/mol
InChI Key: KLVGAESETOVKKW-UHFFFAOYSA-M
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Description

3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate is an organic compound characterized by the presence of multiple functional groups, including acetyloxy, ethoxy, and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The ethoxycarbonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Acetyloxy)-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoate: Similar structure but with methoxy groups instead of ethoxy groups.

    3-(Acetyloxy)-5-propoxy-3-(propoxycarbonyl)-5-oxopentanoate: Similar structure but with propoxy groups instead of ethoxy groups.

Uniqueness

3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxy groups may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkoxy groups.

Properties

CAS No.

494787-05-2

Molecular Formula

C12H17O8-

Molecular Weight

289.26 g/mol

IUPAC Name

3-acetyloxy-5-ethoxy-3-ethoxycarbonyl-5-oxopentanoate

InChI

InChI=1S/C12H18O8/c1-4-18-10(16)7-12(6-9(14)15,20-8(3)13)11(17)19-5-2/h4-7H2,1-3H3,(H,14,15)/p-1

InChI Key

KLVGAESETOVKKW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(CC(=O)[O-])(C(=O)OCC)OC(=O)C

Origin of Product

United States

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